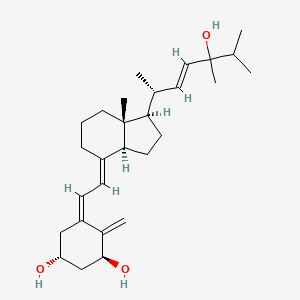

1alpha,24-Dihydroxy vitamin D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1alpha,24-Dihydroxy vitamin D2 is a biologically active form of vitamin D2, also known as ergocalciferol. This compound is a secosteroid, which means it has a broken ring structure. It plays a crucial role in calcium and phosphorus homeostasis in the body, contributing to bone health and various other physiological functions. The compound is synthesized in the body through a series of hydroxylation reactions involving vitamin D2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,24-Dihydroxy vitamin D2 typically starts from ergosterol, a sterol found in fungi and plants. The synthetic route involves multiple steps, including:

UV Irradiation: Ergosterol is first irradiated with ultraviolet light to form pre-vitamin D2.

Thermal Isomerization: Pre-vitamin D2 undergoes thermal isomerization to form vitamin D2.

Hydroxylation: Vitamin D2 is then hydroxylated at the 1alpha and 24 positions using specific hydroxylase enzymes or chemical reagents to produce this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the hydroxylation steps, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1alpha,24-Dihydroxy vitamin D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl positions, leading to the formation of different analogs

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions

Major Products: The major products formed from these reactions include various hydroxylated and oxidized metabolites, which can have different biological activities .

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of 1alpha,24-Dihydroxy Vitamin D2 is its role in cancer treatment. Research indicates that this compound has potent antiproliferative effects on certain cancer cell lines.

- Mechanism of Action : 1,24(OH)2D2 inhibits the growth of vitamin D receptor (VDR)-positive breast cancer cells through VDR-dependent mechanisms. In a study involving MCF-7 xenografts in nude mice, treatment with 1,24(OH)2D2 resulted in a 50% reduction in tumor growth without causing toxicity or hypercalcemia, which are common side effects associated with other vitamin D analogs .

- Case Study : In a controlled experiment, mice treated with 1,24(OH)2D2 showed significant changes in tumor morphology, indicating a shift from epithelial to stromal tissue. This suggests that the compound not only inhibits cell proliferation but may also alter the tumor microenvironment favorably .

Treatment of Psoriasis

This compound has also been investigated for its potential in treating skin conditions such as psoriasis.

- Biological Activity : The compound binds effectively to the vitamin D receptor and has shown promise in modulating gene expression related to skin cell proliferation and differentiation. Its low calcemic activity makes it a safer alternative compared to traditional treatments .

- Clinical Relevance : Clinical trials have suggested that 1,24(OH)2D2 can reduce the severity of psoriatic lesions without the adverse effects associated with higher doses of vitamin D .

Endocrine Disorders

The compound is being explored for its applications in managing endocrine disorders such as secondary hyperparathyroidism.

- Effects on Calcium Metabolism : Unlike other vitamin D metabolites, this compound exhibits reduced calcemic activity while still effectively regulating parathyroid hormone levels. This characteristic makes it a candidate for treating conditions where calcium homeostasis is disrupted without risking hypercalcemia .

- Research Findings : Studies have shown that administration of 1,24(OH)2D2 can lead to favorable changes in serum calcium levels and parathyroid hormone concentrations in patients with chronic kidney disease .

Veterinary Medicine

Recent studies have extended the application of this compound into veterinary medicine, particularly regarding its effects on feline health.

- Supplementation Studies : Research involving cats demonstrated that supplementation with 25-hydroxyvitamin D2 resulted in significant increases in circulating levels of vitamin D metabolites. This indicates that similar therapeutic strategies could be employed in veterinary practices to manage bone health and metabolic disorders .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

1alpha,24-Dihydroxy vitamin D2 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphorus metabolism. This regulation leads to increased intestinal absorption of calcium and phosphorus, mobilization of calcium from bones, and reabsorption of calcium in the kidneys .

Comparaison Avec Des Composés Similaires

1alpha,25-Dihydroxy vitamin D3 (Calcitriol): The most active form of vitamin D3, with similar biological functions but different metabolic pathways.

24,25-Dihydroxy vitamin D3: Another metabolite of vitamin D3, with distinct roles in calcium homeostasis.

1alpha,25-Dihydroxy vitamin D2: Similar to 1alpha,24-Dihydroxy vitamin D2 but with hydroxylation at different positions

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and metabolic pathways compared to other vitamin D metabolites. This uniqueness makes it a valuable compound for research and therapeutic applications .

Activité Biologique

1alpha,24-Dihydroxy Vitamin D2 (1α,24(OH)2D2) is a biologically active metabolite of Vitamin D2 that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and bone health. This article reviews the biological activity of 1α,24(OH)2D2, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Vitamin D Metabolism

Vitamin D undergoes several metabolic transformations in the body. The primary forms include:

- Vitamin D2 (Ergocalciferol) : Obtained from dietary sources and synthesized in yeast.

- 25-Hydroxy Vitamin D2 (25(OH)D2) : The major circulating form used to assess vitamin D status.

- 1alpha,25-Dihydroxy Vitamin D2 (1α,25(OH)2D2) : The active form that regulates calcium and phosphate metabolism.

1α,24(OH)2D2 is formed through the hydroxylation of 24-hydroxy vitamin D2 (24(OH)D2). Unlike its counterpart 1α,25-dihydroxy vitamin D3 (1α,25(OH)2D3), 1α,24(OH)2D2 exhibits distinct biological activities.

1α,24(OH)2D2 binds to the Vitamin D receptor (VDR), influencing gene expression related to calcium homeostasis and cellular differentiation. Studies indicate that it exhibits lower binding affinity compared to 1α,25(OH)2D3 but retains significant biological activity.

Key Findings on Biological Activity

- Calcium Transport and Bone Resorption : Research indicates that 1α,24(OH)2D2 stimulates intestinal calcium transport and bone calcium resorption. In animal models, it demonstrated approximately 50% of the efficacy seen with 1α,25(OH)2D3 .

- Antitumor Activity : 1α,24(OH)2D2 has shown promise as an anti-tumor agent. It inhibits the growth of breast cancer cells via VDR-dependent mechanisms without inducing hypercalcemia .

- Differentiation Induction : The compound has been found to induce differentiation in HL-60 human leukemia cells comparably to 1α,25(OH)2D3 while exhibiting minimal hypercalcemic effects .

Case Study: Hypercalcemia Related to Vitamin D Metabolism

A notable case involved a patient with granulomatous myositis presenting with severe hypercalcemia attributed to excessive 1α-hydroxylase activity. The patient's elevated levels of 1α,25(OH)D were linked to abnormal calcium metabolism despite treatment with vitamin D supplements . This case highlights the importance of monitoring vitamin D metabolites in patients with underlying conditions.

Comparative Data Table

The following table summarizes the comparative biological activities and effects of various vitamin D metabolites:

| Metabolite | Calcium Transport Efficacy | Antitumor Activity | Hypercalcemic Effect |

|---|---|---|---|

| 1α,25-Dihydroxy Vitamin D3 | High | Strong | High |

| 1α,24-Dihydroxy Vitamin D2 | Moderate | Moderate | Low |

| 24-Epi-1α,25-Dihydroxy Vitamin D2 | Moderate | Moderate | Low |

Propriétés

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZFJAXAEXQSKL-GNMODTJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.